Phentolamine mesylate

概要

説明

フェントラミンメシル酸塩は、主に医療分野で使用される非選択的α遮断薬です。α1およびα2アドレナリン受容体を遮断することにより血管拡張を誘発する能力で知られています。 この化合物は、高血圧発作の治療、褐色細胞腫の診断、軟部組織麻酔の回復など、さまざまな用途で使用されています .

2. 製法

合成経路と反応条件: フェントラミンメシル酸塩の合成は、通常、トルエンなどの溶媒の存在下で、3-ヒドロキシ-4-メチルジフェニルアミンとクロロメチルイミダゾリン塩酸塩を反応させることから始まります。得られたフェントラミン塩酸塩をpH調整およびアルカリ化してフェントラミンを得ます。 最後に、フェントラミンをイソプロピルアルコール中で塩化し、エタノール-酢酸エチル混合溶媒で精製してフェントラミンメシル酸塩を得ます .

工業的製造方法: 改良された工業的製造方法では、アルカリ化したメソポーラスMCM-41をフェントラミン塩酸塩溶液に加え、加熱条件下で撹拌し、ろ過し、ろ液を冷却し、次に白色固体をメタンスルホン酸のエタノール溶液に加えます。 酢酸エチルを滴下し、冷却して結晶化し、氷水で洗浄し、真空乾燥してフェントラミンメシル酸塩を得ます .

作用機序

フェントラミンメシル酸塩は、α1およびα2アドレナリン受容体の両方を競合的に遮断することによって作用を発揮します。この遮断により、血管平滑筋の血管拡張が起こり、血圧が低下します。 この化合物はまた、血圧低下を補うために、圧受容体反射を介して間接的に心拍数と収縮力を増加させます .

類似化合物:

プラゾシン: 主に高血圧に使用される選択的α1遮断薬。

フェノキシベンザミン: 褐色細胞腫の治療に使用される非選択的α遮断薬。

ドキサゾシン: 高血圧と良性前立腺肥大症に使用される別の選択的α1遮断薬。

比較: フェントラミンメシル酸塩は、α1およびα2受容体の両方を選択的に遮断するという点で独特であり、これはプラゾシンやドキサゾシンなどの選択的遮断薬とは異なります。 この非選択性により、選択的α1遮断薬と比較して、より顕著な反射性頻脈が起こります .

フェントラミンメシル酸塩は、臨床および研究設定の両方で汎用性があり、その独特の薬理学的プロファイルにより、さまざまな科学および医学分野において貴重な化合物となっています。

生化学分析

Biochemical Properties

Phentolamine Mesylate acts as a competitive antagonist at alpha-1 and alpha-2 adrenergic receptors . It interacts with these receptors, causing vasodilation of vascular smooth muscles . The nature of these interactions is competitive, meaning that this compound competes with other molecules for the same binding sites on these receptors .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by causing vasodilation, which can affect cell signaling pathways and cellular metabolism . For instance, it can lead to a decrease in blood pressure, which can have downstream effects on various cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to alpha-1 and alpha-2 adrenergic receptors . This binding inhibits the normal function of these receptors, leading to vasodilation . This can result in changes in gene expression and can influence the activity of various enzymes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the drug’s effects can diminish over time due to the body’s metabolic processes

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, it has been observed that lower doses can lead to vasodilation and a decrease in blood pressure, while higher doses can cause more pronounced effects . High doses can also lead to adverse effects, such as tachycardia and cardiac arrhythmias .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues in various ways . It can interact with transporters or binding proteins, which can affect its localization or accumulation

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of phentolamine mesylate typically involves the reaction of 3-hydroxy-4-methyldiphenylamine with chloromethylimidazoline hydrochloride in the presence of a solvent like toluene. The resulting phentolamine hydrochloride is then subjected to pH regulation and alkalization to obtain phentolamine. Finally, phentolamine is salified in isopropyl alcohol and refined in an ethanol-ethyl acetate mixed solvent to yield this compound .

Industrial Production Methods: An improved industrial preparation method involves adding alkalized mesoporous MCM-41 into a phentolamine hydrochloride solution, stirring under heating conditions, filtering, cooling the filtrate, and then adding the white solid into an ethanol solution of methane sulfonic acid. Ethyl acetate is added dropwise, followed by cooling for crystallization, washing with ice water, and vacuum drying to obtain this compound .

化学反応の分析

反応の種類: フェントラミンメシル酸塩は、次のようなさまざまな化学反応を起こします。

酸化: 特定の条件下で酸化して、さまざまな酸化生成物を生成することができます。

還元: 還元反応によって、さまざまな還元型に変換することができます。

置換: 官能基が他の基に置換される置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤がよく使用されます。

置換: 条件は導入される置換基によって異なりますが、一般的な試薬にはハロゲンや求核剤などがあります。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件や試薬によって異なります。 例えば、酸化はさまざまな酸化誘導体を生成する可能性があり、還元はフェントラミンメシル酸塩のさまざまな還元型を生成する可能性があります .

4. 科学研究における用途

フェントラミンメシル酸塩は、科学研究において幅広い用途を持っています。

科学的研究の応用

Phentolamine mesylate has a wide range of applications in scientific research:

類似化合物との比較

Prazosin: A selective alpha-1 adrenergic antagonist used primarily for hypertension.

Phenoxybenzamine: A non-selective alpha-adrenergic antagonist used in the treatment of pheochromocytoma.

Doxazosin: Another selective alpha-1 adrenergic antagonist used for hypertension and benign prostatic hyperplasia.

Comparison: Phentolamine mesylate is unique in its non-selective blockade of both alpha-1 and alpha-2 receptors, which distinguishes it from selective antagonists like prazosin and doxazosin. This non-selectivity results in a more pronounced reflex tachycardia compared to selective alpha-1 blockers .

This compound’s versatility in both clinical and research settings, along with its unique pharmacological profile, makes it a valuable compound in various fields of science and medicine.

特性

IUPAC Name |

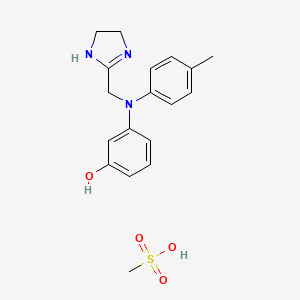

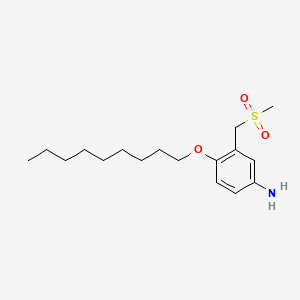

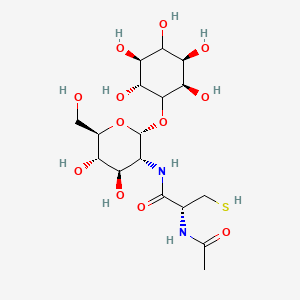

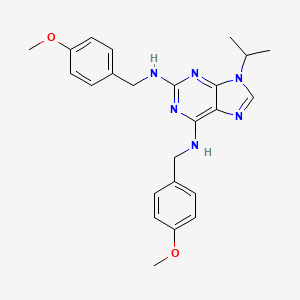

3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O.CH4O3S/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;1-5(2,3)4/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIYDFVHFQEFKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50-60-2 (Parent) | |

| Record name | Phentolamine mesilate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60215315 | |

| Record name | Phentolamine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>56.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855630 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

65-28-1 | |

| Record name | Phentolamine methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phentolamine mesilate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phentolamine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phentolamine mesilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENTOLAMINE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7543E5K9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-[(E)-2-carboxy-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethenyl]furan-2-yl]benzoic acid](/img/structure/B1677577.png)

![2-[3-(Dimethylamino)propylamino]-1,4-dihydroxyanthracene-9,10-dione](/img/structure/B1677588.png)